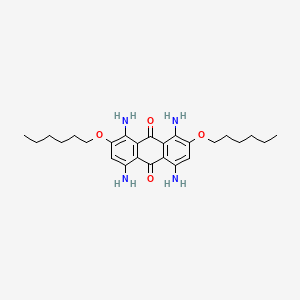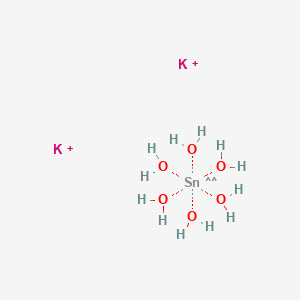
Dipotassiumhexahydroxystannate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassiumhexahydroxystannate, with the chemical formula K₂[Sn(OH)₆], is a compound of tin in its +4 oxidation state. It is a white, water-soluble solid that is often used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dipotassiumhexahydroxystannate can be synthesized through the reaction of potassium hydroxide (KOH) with tin(IV) oxide (SnO₂). The reaction typically occurs in an aqueous medium and can be represented by the following equation:
SnO2+2KOH+2H2O→K2[Sn(OH)6]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the pure compound.
化学反応の分析
Types of Reactions
Dipotassiumhexahydroxystannate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different tin compounds.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid (HCl) can produce tin(IV) chloride (SnCl₄) and potassium chloride (KCl).
科学的研究の応用
Dipotassiumhexahydroxystannate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It is employed in biological studies to investigate the effects of tin compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the manufacturing of ceramics, glass, and other materials due to its unique properties.
作用機序
The mechanism by which dipotassiumhexahydroxystannate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it can interact with proteins and enzymes, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Compounds similar to dipotassiumhexahydroxystannate include:
- Sodium stannate (Na₂[Sn(OH)₆])
- Ammonium stannate ((NH₄)₂[Sn(OH)₆])
- Calcium stannate (Ca[Sn(OH)₆])
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its solubility in water and ability to form stable complexes with various ligands distinguish it from other similar compounds.
特性
分子式 |
H12K2O6Sn+2 |
|---|---|
分子量 |
305.00 g/mol |
InChI |
InChI=1S/2K.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;; |
InChIキー |
MZWBMKMMWRXMNK-UHFFFAOYSA-N |
正規SMILES |
O.O.O.O.O.O.[K+].[K+].[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


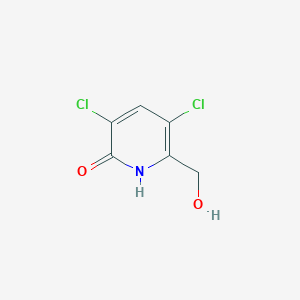

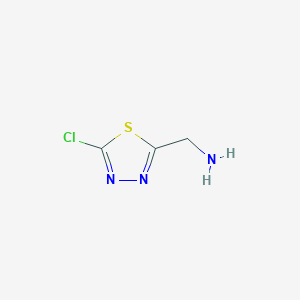
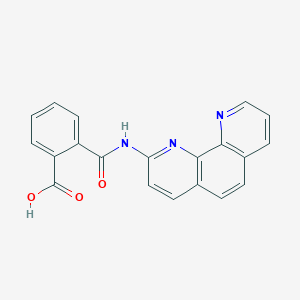
![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
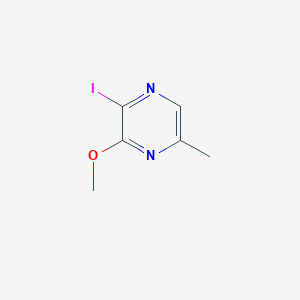
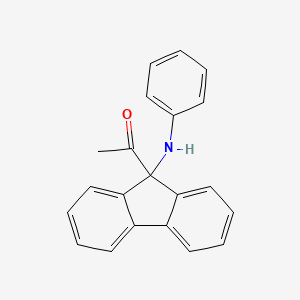
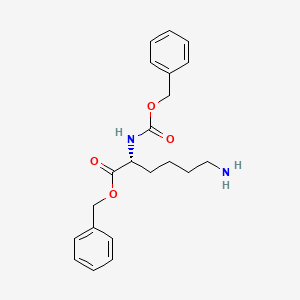

![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)

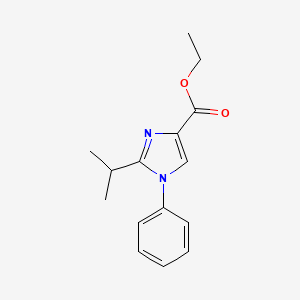
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
